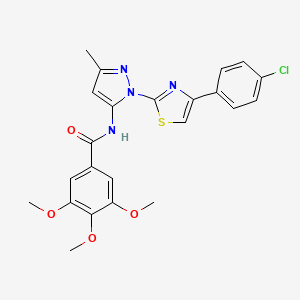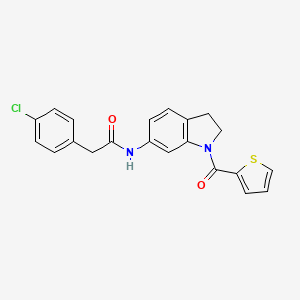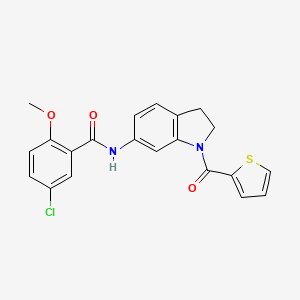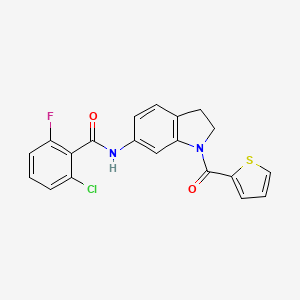
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide selectively inhibits BTK, which is a key component of the BCR signaling pathway. BTK is essential for the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and nuclear factor-κB (NF-κB), which promote the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide disrupts BCR signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK phosphorylation and downstream signaling molecules, such as PLCγ2 and NF-κB, in B-cell lymphoma cells. 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide also induces apoptosis in B-cell lymphoma cells and enhances the activity of other drugs, such as venetoclax. In preclinical studies, 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has shown efficacy in models of CLL, MCL, and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other drugs, such as venetoclax, which may improve the efficacy of treatment. However, 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet known.
Zukünftige Richtungen
For research on 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide include evaluating its efficacy in clinical trials for the treatment of B-cell malignancies. 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide may also be evaluated in combination with other drugs, such as venetoclax, to enhance the efficacy of treatment. The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide may also be further elucidated to identify potential biomarkers for patient selection and to optimize dosing regimens.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells. 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to synergize with other drugs, such as venetoclax, to enhance the efficacy of treatment.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-15-4-7-17(8-5-15)27-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-28-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOJCKOXXUQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[4-[(4-Chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3396976.png)

![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3396985.png)



